2-(1,3-Benzoxazol-2-ylsulfanyl)butanamide

Lipophilicity Lead optimization Physicochemical profiling

2-(1,3-Benzoxazol-2-ylsulfanyl)butanamide (CAS 313503-25-2) is a benzoxazole-2-thioether derivative characterized by a butanamide side chain attached through a sulfanyl linker. The compound possesses a single stereocenter at carbon-2, a molecular formula of C₁₁H₁₂N₂O₂S, and a molecular weight of 236.29 g/mol.

Molecular Formula C11H12N2O2S
Molecular Weight 236.29 g/mol
Cat. No. B11116617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Benzoxazol-2-ylsulfanyl)butanamide
Molecular FormulaC11H12N2O2S
Molecular Weight236.29 g/mol
Structural Identifiers
SMILESCCC(C(=O)N)SC1=NC2=CC=CC=C2O1
InChIInChI=1S/C11H12N2O2S/c1-2-9(10(12)14)16-11-13-7-5-3-4-6-8(7)15-11/h3-6,9H,2H2,1H3,(H2,12,14)
InChIKeyXNKYTIRNYODOHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,3-Benzoxazol-2-ylsulfanyl)butanamide for Research Procurement: Core Identity & Scaffold Profile


2-(1,3-Benzoxazol-2-ylsulfanyl)butanamide (CAS 313503-25-2) is a benzoxazole-2-thioether derivative characterized by a butanamide side chain attached through a sulfanyl linker. The compound possesses a single stereocenter at carbon-2, a molecular formula of C₁₁H₁₂N₂O₂S, and a molecular weight of 236.29 g/mol [1]. Its computed XLogP3-AA is 2.5, and it has a topological polar surface area (TPSA) of 94.4 Ų, with four rotatable bonds [1]. The compound is commercially available at 98% purity .

Why 2-(1,3-Benzoxazol-2-ylsulfanyl)butanamide Cannot Be Replaced by Its Closest Analogs


The 2-(1,3-benzoxazol-2-ylsulfanyl)butanamide scaffold differs from its closest in-class analogs—2-(1,3-benzoxazol-2-ylsulfanyl)acetamide and 3-(1,3-benzoxazol-2-ylsulfanyl)propanoic acid—in three quantitatively measurable properties: lipophilicity, hydrogen-bonding capacity, and stereochemical configuration. The butanamide exhibits an XLogP of 2.5 [1], compared to 1.7 for the acetamide and 2.24 for the propanoic acid [2]. This 0.8 log unit increase corresponds to an approximately 6.3-fold higher octanol-water partition coefficient, altering membrane permeability and protein-binding profiles. Additionally, the chiral carbon at the α-position of the butanamide side chain enables enantioselective synthesis strategies that are absent in the achiral acetamide and propanoic acid derivatives. These differences mean that simple substitution with a cheaper or more readily available analog will inevitably shift the physicochemical and stereochemical profile, potentially invalidating structure-activity relationships in lead optimization campaigns.

2-(1,3-Benzoxazol-2-ylsulfanyl)butanamide: Quantitative Differentiation Evidence for Procurement Decisions


Lipophilicity Advantage: XLogP 2.5 vs. Acetamide Analog (XLogP 1.7)

The target compound's computed XLogP3-AA is 2.5 [1], which is 0.8 log units higher than the XLogP of the corresponding acetamide analog (1.7) . This difference translates into a predicted 6.3-fold higher octanol-water partition coefficient, indicating significantly greater membrane permeability potential. The topological polar surface area (TPSA) is identical between the two compounds at 94.4 Ų, meaning that the lipophilicity gain is achieved without compromising hydrogen-bonding capacity [1].

Lipophilicity Lead optimization Physicochemical profiling

Chiral Center Enables Enantioselective Synthesis: Rotatable Bond Count of 4 vs. Acetamide (3)

2-(1,3-Benzoxazol-2-ylsulfanyl)butanamide contains a stereogenic center at carbon-2 (SMILES: CC[C@@H](C(=O)N)SC1=NC2=CC=CC=C2O1) [1]. The chiral (S)-enantiomer is precisely defined in the PubChem record [1]. The closest analog, 2-(1,3-benzoxazol-2-ylsulfanyl)acetamide, lacks this chiral center entirely . Additionally, the butanamide has four rotatable bonds compared to three for the acetamide, providing greater conformational flexibility for induced-fit binding interactions [1].

Stereochemistry Asymmetric synthesis Chiral building block

Class-Level Evidence: Benzoxazole-2-sulfanyl Motif Confers Anti-Candida Activity with MIC Values as Low as 16 µg/mL

A series of benzoxazol-2-ylsulfanyl derivatives, including 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone (compound 5d), demonstrated anti-Candida albicans SC5314 activity with a MICT of 16 µg/mL (%R = 100), as well as activity against azole-resistant C. albicans and C. glabrata [1]. Other derivatives (5k, 6a) exhibited MICP = 16 µg/mL with %R values of 64.2 ± 10.6 and 88.0 ± 9.7, respectively [1]. The benzoxazole-2-sulfanyl moiety was identified as a key pharmacophore for membrane disruption via ergosterol interaction and mitochondrial respiration inhibition [1].

Antifungal Candida albicans Structure-activity relationship

Procurement Advantage: Guaranteed 98% Purity from Non-Exclusive Suppliers

The compound is commercially stocked at 98% purity by multiple independent suppliers, including Leyan (Product No. 1367161) and Chemscene (Cat. No. CS-0296491) . This contrasts with several benzoxazole-2-sulfanyl analogs that are only available from single vendors or at lower purities (≥95%), introducing batch-to-batch variability risk. Multi-vendor availability at a defined purity level ensures competitive pricing and supply redundancy for long-term research programs.

Chemical procurement Purity specification Supply chain

High-Impact Application Scenarios for 2-(1,3-Benzoxazol-2-ylsulfanyl)butanamide Based on Quantitative Evidence


Antifungal Lead Optimization Leveraging Benzoxazole-2-sulfanyl Pharmacophore

The benzoxazole-2-sulfanyl motif has demonstrated in vitro anti-Candida activity with MIC values as low as 16 µg/mL against azole-susceptible and azole-resistant strains [1]. 2-(1,3-Benzoxazol-2-ylsulfanyl)butanamide serves as a versatile precursor for synthesizing N-phenacyl and related derivatives that incorporate this pharmacophore. Researchers can diversify the butanamide side chain via amide coupling, esterification, or alkylation reactions to explore structure-activity relationships and optimize antifungal potency, selectivity, and ADME properties.

Chiral Building Block for Asymmetric Synthesis of Benzoxazole-Containing Libraries

The (S)-configured stereocenter at carbon-2 provides a defined three-dimensional starting point for enantioselective synthesis [2]. This chirality can be transferred to downstream products, enabling the construction of stereochemically pure compound libraries for target-based screening. The additional rotatable bond (4 vs. 3 in the acetamide analog) [2] further expands conformational sampling, which may be advantageous for identifying induced-fit binding modes in challenging protein targets.

Physicochemical Property Optimization in CNS-Targeted Drug Discovery

With an XLogP of 2.5 and a TPSA of 94.4 Ų [3], the compound falls within favorable CNS drug-like space (Lipinski's rule of five and CNS MPO desirability). Its 0.8 log unit higher lipophilicity compared to the acetamide analog [3] makes it a better candidate for blood-brain barrier penetration studies. The butanamide moiety can be further functionalized to fine-tune logD while retaining the benzoxazole core for target engagement.

Multi-Vendor Procurement for Long-Term Medicinal Chemistry Campaigns

The compound's availability from at least two independent suppliers at a consistent 98% purity specification enables competitive quotation and supply chain resilience. This is critical for multi-year lead optimization programs where batch consistency and uninterrupted supply directly impact project timelines and reproducibility of biological assay results.

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